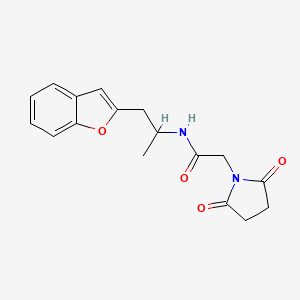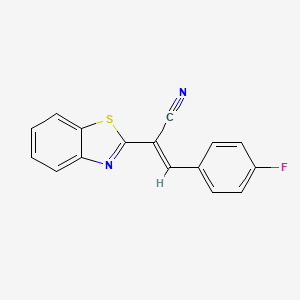
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile, also known as BF-168, is a small molecule organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile involves the condensation of 2-aminobenzothiazole with 4-fluorobenzaldehyde followed by the addition of cyanoacetic acid to form the final product.
Starting Materials
2-aminobenzothiazole, 4-fluorobenzaldehyde, cyanoacetic acid, sodium methoxide, ethanol
Reaction
Step 1: Dissolve 2-aminobenzothiazole (1.0 equiv) and 4-fluorobenzaldehyde (1.2 equiv) in ethanol and add a catalytic amount of sodium methoxide. Heat the mixture at reflux for 4 hours., Step 2: Cool the reaction mixture to room temperature and filter the precipitated product. Wash the product with ethanol and dry under vacuum to obtain the intermediate (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enal., Step 3: Dissolve the intermediate (1.0 equiv) in ethanol and add cyanoacetic acid (1.2 equiv) and a catalytic amount of sodium methoxide. Heat the mixture at reflux for 6 hours., Step 4: Cool the reaction mixture to room temperature and filter the precipitated product. Wash the product with ethanol and dry under vacuum to obtain the final product (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile.
Wirkmechanismus
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile exerts its therapeutic effects by targeting specific molecular pathways in cells. In cancer cells, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile inhibits the activity of a protein called tubulin, which is essential for cell division. This inhibition leads to cell cycle arrest and ultimately cell death. In inflammatory diseases, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile inhibits the activity of an enzyme called cyclooxygenase-2 (COX-2), which is responsible for producing inflammatory mediators. By inhibiting COX-2, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile reduces inflammation. In viral infections, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile inhibits the activity of viral enzymes, such as reverse transcriptase and neuraminidase, which are essential for viral replication.
Biochemische Und Physiologische Effekte
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective therapeutic agent. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile has also been shown to have anti-oxidant and anti-angiogenic effects. These properties make (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile a promising candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile has several advantages for lab experiments, including its high purity and yield, as well as its well-characterized mechanism of action. However, its limitations include its low solubility in water and its potential for off-target effects. These limitations can be overcome by using appropriate solvents and optimizing the dose and administration of (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile.
Zukünftige Richtungen
For (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile research include its optimization as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and viral infections. Additionally, the development of novel drug delivery systems for (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile can improve its efficacy and reduce its potential for off-target effects. Further studies are also needed to investigate the long-term safety and efficacy of (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile in preclinical and clinical settings.
Wissenschaftliche Forschungsanwendungen
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. In cancer research, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile has been shown to inhibit the proliferation of various cancer cells, including breast, colon, and lung cancer cells. Inflammatory diseases, such as rheumatoid arthritis, have also been targeted by (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile due to its ability to reduce inflammation. Additionally, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile has shown promising results in inhibiting the replication of various viruses, including HIV and influenza.
Eigenschaften
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2S/c17-13-7-5-11(6-8-13)9-12(10-18)16-19-14-3-1-2-4-15(14)20-16/h1-9H/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZUSBHYTRVVMA-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(C=C3)F)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2395810.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2395812.png)
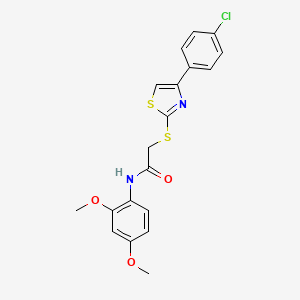
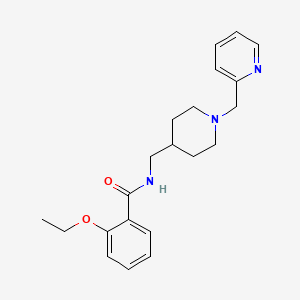
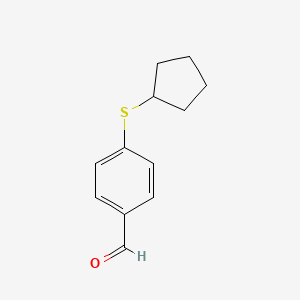
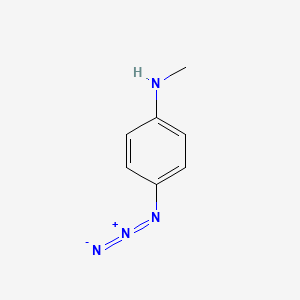
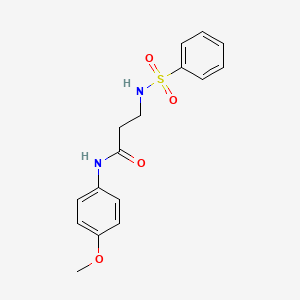
![methyl 4-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/structure/B2395822.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2395825.png)
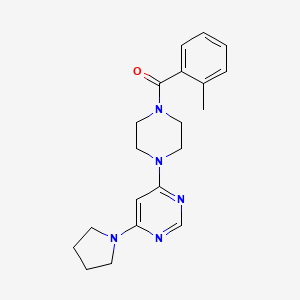
![1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-methoxy-3-methyl-benzenesulfonyl)-piperazine](/img/structure/B2395828.png)
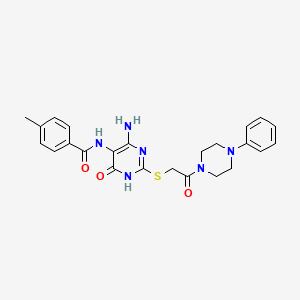
![3-fluoro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2395830.png)
